molecular formula C17H10BrN3O B3011998 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime CAS No. 860787-96-8

3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime

Cat. No.: B3011998
CAS No.: 860787-96-8
M. Wt: 352.191
InChI Key: CCZHGEIXGDDLPX-FXBPSFAMSA-N
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Description

3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is a heterocyclic compound that features a bromophenyl group attached to an indeno-pyridazinone core

Scientific Research Applications

3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

Target of Action

The compound, also known as 3-(4-bromophenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine, primarily targets Acetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any reduction in its activity can lead to dramatic behavioral changes, body movement impairment, and even reduced survival rates .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition disrupts the normal functioning of the cholinergic nervous system, affecting the transmission of nerve impulses . The compound’s nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .

Biochemical Pathways

The compound affects the biochemical pathways involving Reactive Oxygen Species (ROS) . Cells produce ROS through their routine metabolic pathways, but these compounds increase dramatically under cellular damage . The compound’s interaction with these pathways can lead to an increase in oxidative stress, which negatively affects different cellular components .

Result of Action

The compound’s action results in a decrease in AChE activity, leading to disrupted nerve impulse transmission . This can cause dramatic behavioral changes and body movement impairment . Additionally, the compound’s interaction with ROS pathways can lead to increased oxidative stress, affecting various cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized with an indanone derivative under acidic conditions to yield the indeno-pyridazinone core. The oxime functionality is introduced by reacting the resulting compound with hydroxylamine hydrochloride in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: N-oxides of the indeno-pyridazinone core.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: These compounds share the pyridazinone core and exhibit similar biological activities.

    Indeno-pyridazinone derivatives: Compounds with similar indeno-pyridazinone structures but different substituents.

Uniqueness

3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is unique due to the presence of the bromophenyl group and the oxime functionality, which can impart distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-(4-bromophenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21-22/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFWSUIDIQBXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C2=NNC(=C3)C4=CC=C(C=C4)Br)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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